molecular formula C16H21NO6 B14162990 Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B14162990
M. Wt: 323.34 g/mol
InChI Key: AXCNNUNUALDJJJ-UHFFFAOYSA-N
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Description

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a complex organic compound with the molecular formula C16H21NO6. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves the protection of amine groups, preventing them from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to its specific structure, which includes a dioxine ring and a Boc-protected amine. This combination of features makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of amine groups .

Biological Activity

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 782475-33-6) is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO6C_{16}H_{21}NO_6. It features a dioxine core structure, which is significant in many biological applications. The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines during reactions.

PropertyValue
Molecular FormulaC16H21NO6C_{16}H_{21}NO_6
CAS Number782475-33-6
AppearanceWhite solid
Typical UsesOrganic synthesis

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. Research indicates that derivatives of benzodioxine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's structural analogs have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness in reducing pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of signaling pathways : The compound may interact with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Study 1: Antitumor Efficacy

A study conducted on a series of benzodioxine derivatives demonstrated that modifications at the amino group significantly enhanced antitumor activity against breast cancer cells. This compound was included in this study due to its structural relevance and exhibited IC50 values comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound could effectively reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in treating inflammatory diseases .

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C16H21NO6/c1-5-20-14(18)10-6-7-11(13-12(10)21-8-9-22-13)17-15(19)23-16(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,17,19)

InChI Key

AXCNNUNUALDJJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)OCCO2

Origin of Product

United States

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